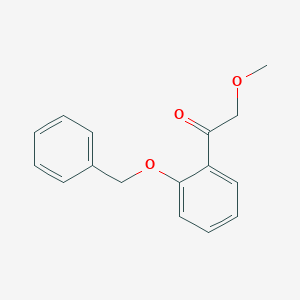
1-(2-Benzyloxyphenyl)-2-methoxyethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Benzyloxyphenyl)-2-methoxyethanone is an organic compound that belongs to the class of aromatic ketones It features a benzyloxy group attached to a phenyl ring, which is further connected to a methoxyethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Benzyloxyphenyl)-2-methoxyethanone can be synthesized through several methods. One common approach involves the reaction of 2-benzyloxybenzaldehyde with methoxyacetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Benzyloxyphenyl)-2-methoxyethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Benzyloxybenzoic acid or benzyloxyquinone.
Reduction: 1-(2-Benzyloxyphenyl)-2-methoxyethanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
1-(2-Benzyloxyphenyl)-2-methoxyethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Benzyloxyphenyl)-2-methoxyethanone involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the methoxyethanone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-(2-Benzyloxyphenyl)oxazoline: Shares the benzyloxyphenyl structure but differs in the functional group attached to the phenyl ring.
4-Amino-3-cyano-1-(2-benzyloxyphenyl)-1H-pyrazole-5-carboxylate: Contains a benzyloxyphenyl group but has a pyrazole ring instead of a ketone.
Uniqueness: 1-(2-Benzyloxyphenyl)-2-methoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C16H16O3 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-methoxy-1-(2-phenylmethoxyphenyl)ethanone |
InChI |
InChI=1S/C16H16O3/c1-18-12-15(17)14-9-5-6-10-16(14)19-11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3 |
Clé InChI |
XJDIEGVFUJBTTG-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)C1=CC=CC=C1OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


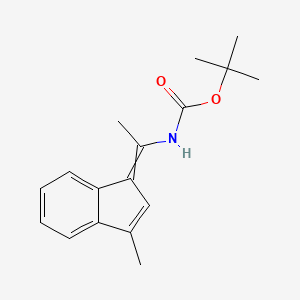
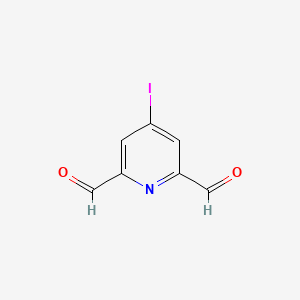

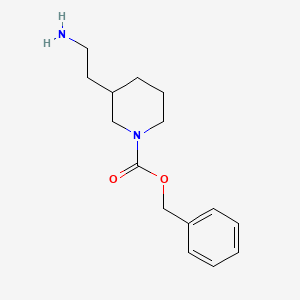
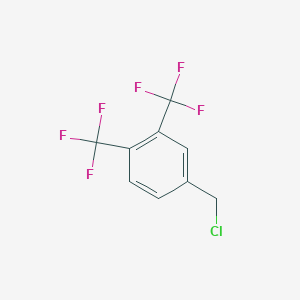
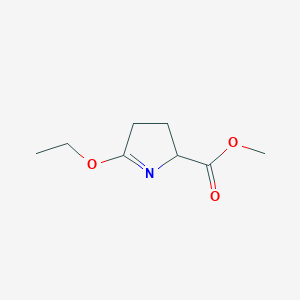
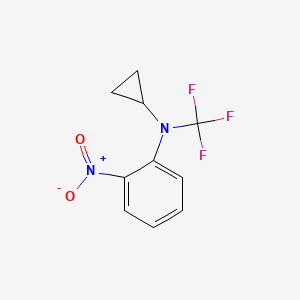
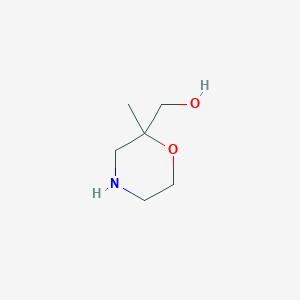

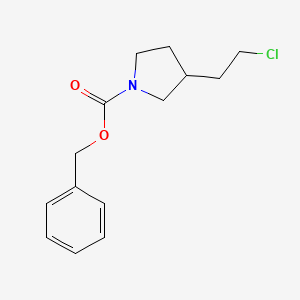
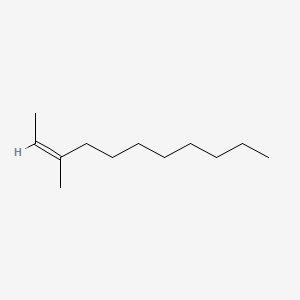

![Methyl 3-[4-(chloromethyl)phenyl]propanoate](/img/structure/B13972606.png)

